7-[3-(benzyloxy)phenyl]-5-methyl-N-(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
7-[3-(benzyloxy)phenyl]-5-methyl-N-(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C25H22N6O2 and its molecular weight is 438.491. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions:
Common reagents for this process include substituted phenyl hydrazines, pyridine derivatives, and carboxylic acid derivatives.
Reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalytic amounts of acids or bases to facilitate the formation of the desired product.
Industrial Production Methods:
In an industrial setting, the production might involve multi-step synthesis with optimized yields and purity levels.
Large-scale production would leverage automated reactors and continuous flow systems to manage reaction conditions and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions:
The compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Substitution reactions are particularly prominent due to the multiple functional groups present in the molecule.
Common Reagents and Conditions:
Common reagents include oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions.
Substitution reactions often employ nucleophiles or electrophiles depending on the nature of the substituents.
Major Products:
The products from these reactions vary widely but generally include modified versions of the parent compound, often with altered biological or chemical properties.
Scientific Research Applications
Chemistry:
In chemistry, this compound serves as a valuable building block for synthesizing more complex molecules.
It is also used in studying reaction mechanisms and developing new synthetic methodologies.
Biology:
In biological research, the compound's interactions with various proteins and enzymes are studied to understand its potential therapeutic effects.
Medicine:
The compound has shown promise in medicinal chemistry for developing new drugs targeting specific diseases.
Its ability to modulate biological pathways makes it a candidate for treatments of various conditions.
Industry:
Beyond academia, the compound finds applications in the pharmaceutical industry, particularly in the early stages of drug discovery and development.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets such as enzymes and receptors.
The mechanism often involves binding to these targets and altering their activity, which can lead to various biological effects.
Pathways involved include signal transduction pathways and metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Compared to other similar compounds, 7-[3-(benzyloxy)phenyl]-5-methyl-N-(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide stands out due to its unique structure and versatile applications.
Similar compounds include other triazolopyrimidine derivatives, which may share some biological activity but differ in their specific targets and efficacy.
And there you have it—a detailed dive into the intricate world of this compound. Such a multifaceted compound!
Properties
IUPAC Name |
5-methyl-7-(3-phenylmethoxyphenyl)-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6O2/c1-17-22(24(32)30-20-10-6-12-26-14-20)23(31-25(29-17)27-16-28-31)19-9-5-11-21(13-19)33-15-18-7-3-2-4-8-18/h2-14,16,23H,15H2,1H3,(H,30,32)(H,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYINACMFMBQGKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)OCC4=CC=CC=C4)C(=O)NC5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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